1,1,1-Tris(chloromethyl)ethane
Description
Historical Context and Evolution of Research Interest
The scientific journey of 1,1,1-Tris(chloromethyl)ethane is closely linked to the broader advancements in coordination chemistry and the synthesis of complex organic molecules in the latter half of the 20th century. It emerged as a key starting material for creating tripodal ligands, which are crucial in stabilizing transition metals in various oxidation states. A notable example is its use in the synthesis of 1,1,1-tris(diphenylphosphinomethyl)ethane, a model system for understanding tripodal coordination behavior. Early research, such as a 1974 study, focused on determining its gaseous molecular structure and conformational equilibria through electron diffraction. researchgate.net
Research interest has evolved from fundamental structural analysis to exploring its reactivity and applications in catalysis. In recent years, studies have delved into the kinetics of its reactions. For instance, a 2022 study systematically investigated the reactivity of this compound and its derivatives with different leaving groups (bromide, iodide, tosylate, etc.) in nucleophilic substitution reactions with sodium azide (B81097). acs.org This ongoing research highlights the compound's sustained importance in understanding reaction mechanisms and designing new synthetic pathways. Its application as a precursor for synthesizing ligands for ruthenium-catalyzed amination of alcohols further demonstrates its contemporary relevance. rsc.orgresearchgate.net
Nomenclature and Chemical Structure of this compound
The systematic naming of organic compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC). According to IUPAC nomenclature, this compound is named 1,3-dichloro-2-(chloromethyl)-2-methylpropane . smolecule.comfishersci.nl The name arises from identifying the longest carbon chain, a propane (B168953) backbone, and naming the substituents accordingly. The prefix "tris(chloromethyl)" is used because "chloromethyl" is a complex substituent group. qmul.ac.uk
The chemical structure of this compound features a central quaternary carbon atom bonded to a methyl group and three chloromethyl (-CH₂Cl) groups. This arrangement, a neopentyl skeleton, is key to its chemical properties. The three chlorine atoms act as leaving groups, making the compound a trifunctional electrophile suitable for various nucleophilic substitution reactions. acs.orgsmolecule.com
Table 1: Chemical Properties and Identifiers of this compound
| Property | Value |
|---|---|
| CAS Number | 1067-09-0 smolecule.comfishersci.nlbldpharm.comreagentia.euchemicalpoint.eu |
| IUPAC Name | 1,3-dichloro-2-(chloromethyl)-2-methylpropane smolecule.comfishersci.nl |
| Molecular Formula | C₅H₉Cl₃ smolecule.com |
| Molecular Weight | 175.48 g/mol smolecule.com |
| SMILES | CC(CCl)(CCl)CCl smolecule.comfishersci.nl |
| InChI Key | BYXOMFFBGDPXHB-UHFFFAOYSA-N smolecule.comfishersci.nl |
| Boiling Point | 85-87 °C (at 14 mmHg) fishersci.nl |
| Melting Point | 18 °C chemicalbook.com |
| Density | 1.271 g/mL (at 25 °C) chemicalpoint.euchemicalbook.com |
This table was generated based on data from multiple sources. smolecule.comfishersci.nlbldpharm.comreagentia.euchemicalpoint.euchemicalbook.com
Significance of this compound in Contemporary Chemical Science
In modern chemical research, this compound is highly valued as a trifunctional building block for the synthesis of complex molecules. Its unique structure allows for the creation of compounds with a C₃v symmetry, which is particularly useful in coordination chemistry and materials science. rsc.org
The compound's primary significance lies in its role as a precursor to tripodal ligands. These ligands, such as 'triphos' (1,1,1-tris(diphenylphosphinomethyl)ethane), are synthesized by reacting this compound with phosphide (B1233454) reagents. Such tripodal ligands are instrumental in homogeneous catalysis, where they form stable complexes with transition metals like ruthenium, enhancing catalytic activity and selectivity in reactions such as alcohol amination and nitrile reduction. rsc.orgrsc.org
Furthermore, the reactivity of its three chloromethyl groups makes it an effective crosslinking agent precursor. smolecule.com By reacting with nucleophiles like diamines, it can form more rigid, three-dimensional polymer networks, thereby enhancing the mechanical and chemical properties of materials. smolecule.com Its ability to undergo nucleophilic substitution, elimination, and cross-coupling reactions makes it a versatile intermediate for constructing intricate organic structures. smolecule.com Recent research continues to leverage this reactivity, for example, in the solid-phase synthesis of immobilized Triphos-type ligands for use in continuous flow catalytic processes. rsc.org
Table 2: Research Applications of this compound
| Application Area | Description of Use | Key Research Findings |
|---|---|---|
| Coordination Chemistry | Precursor for synthesizing tripodal phosphine (B1218219) ligands (e.g., Triphos). rsc.org | These ligands stabilize transition metal complexes used in catalysis. rsc.orgresearchgate.net |
| Homogeneous Catalysis | Used to create ligands for ruthenium catalysts. rsc.orgrsc.org | Effective in alcohol amination with ammonia (B1221849) and selective hydrogenation of nitriles. rsc.orgresearchgate.netrsc.org |
| Materials Science | Serves as a precursor for crosslinking agents. smolecule.com | Can be used to create rigid three-dimensional polymer networks. smolecule.com |
| Synthetic Chemistry | A trifunctional building block for complex molecule synthesis. acs.orgsmolecule.comresearchgate.net | Participates in nucleophilic substitution, elimination, and cross-coupling reactions. acs.orgsmolecule.com |
| Reaction Kinetics | A model substrate for studying nucleophilic substitution on neopentyl skeletons. acs.org | Reactivity of its derivatives with various leaving groups has been quantified. acs.org |
This table was generated based on data from multiple sources. acs.orgrsc.orgresearchgate.netsmolecule.comrsc.orgresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloro-2-(chloromethyl)-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl3/c1-5(2-6,3-7)4-8/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXOMFFBGDPXHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)(CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60910090 | |
| Record name | 1,3-Dichloro-2-(chloromethyl)-2-methylpropane | |
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Molecular Weight |
175.48 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
1067-09-0, 3922-27-8 | |
| Record name | 1,3-Dichloro-2-(chloromethyl)-2-methylpropane | |
| Source | CAS Common Chemistry | |
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| Record name | 2-Chloromethyl-1,3-dichloro-2-methylpropane | |
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| Record name | Pentane, 1,1,1-trichloro- | |
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| Record name | 1067-09-0 | |
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| Record name | 1,3-Dichloro-2-(chloromethyl)-2-methylpropane | |
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| Record name | 1,3-Dichloro-2-(chloromethyl)-2-methylpropane | |
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Advanced Synthetic Methodologies for 1,1,1 Tris Chloromethyl Ethane and Its Derivatives
Direct Synthesis Routes of 1,1,1-Tris(chloromethyl)ethane
Direct synthetic routes to this compound are not extensively documented in scientific literature, primarily due to challenges in controlling the selectivity of the reactions. One theoretical direct approach is the free-radical chlorination of ethane (B1197151). This method involves the reaction of ethane with chlorine gas, typically initiated by UV light. The reaction proceeds via a chain mechanism involving chlorine radicals that abstract hydrogen atoms from the ethane molecule, which are then replaced by chlorine atoms.
However, this process is notoriously difficult to control. The reaction tends to produce a complex mixture of chlorinated ethanes, from monochloroethane to hexachloroethane. Achieving selective trisubstitution on a single carbon atom to form this compound, without significant formation of other isomers and more highly chlorinated products, is a formidable synthetic challenge. Consequently, this is not a preferred method for the targeted synthesis of this compound.
Precursor-Based Synthetic Strategies
Due to the limitations of direct synthesis, precursor-based strategies are more common for preparing this compound and its derivatives. These methods start with a molecule that already contains the core carbon skeleton, and functional groups are manipulated to yield the desired product.
A well-documented precursor route involves the functionalization of 1,1,1-tris(hydroxymethyl)ethane, also known as trimethylolethane. While this route is often used to synthesize the energetic plasticizer 1,1,1-tris(azidomethyl)ethane (TMETA), the initial steps are relevant for producing a key intermediate that could be converted to this compound. chemicalbook.com
The synthesis begins with the sulfonation of trimethylolethane. The three hydroxyl groups are converted into a more reactive leaving group, typically a sulfonate ester like tosylate or mesylate. This intermediate, 1,1,1-tris(sulfonyloxymethyl)ethane, is then subjected to nucleophilic substitution.
In the synthesis of TMETA, the sulfonate ester is treated with sodium azide (B81097) (NaN₃) in a polar aprotic solvent. The azide ion displaces the sulfonate groups to form the triazide. chemicalbook.com To obtain this compound, one would instead use a chloride source, such as lithium chloride, to displace the sulfonate esters. This nucleophilic substitution would yield the desired trichloro-compound.
| Step | Reagents and Conditions | Intermediate/Product | Yield |
| Sulfonation | Trimethylolethane, Sulfonyl chloride, Base (e.g., Pyridine) | 1,1,1-Tris(sulfonyloxymethyl)ethane | High |
| Azide Substitution | 1,1,1-Tris(sulfonyloxymethyl)ethane, NaN₃, Solvent (e.g., DMF), Heat | 1,1,1-Tris(azidomethyl)ethane | Up to 92% |
This table illustrates the synthesis of the azide derivative; a similar substitution with a chloride salt would be required to form this compound.
Halogen exchange reactions, such as the Finkelstein reaction, provide another strategic approach to synthesizing alkyl halides. The classic Finkelstein reaction involves the conversion of an alkyl chloride or bromide into an alkyl iodide by treatment with sodium iodide in acetone. wikipedia.org The reaction's success is driven by the poor solubility of the resulting sodium chloride or sodium bromide in acetone, which shifts the equilibrium toward the product. wikipedia.org
While the Finkelstein reaction is typically used to form alkyl iodides, the principles of halogen exchange can be applied to synthesize this compound from its corresponding bromo- or iodo-analogue. For instance, 1,1,1-tris(bromomethyl)ethane could serve as a precursor. The reaction would involve treating the tribromide with a chloride salt in a suitable solvent. To drive the reaction towards the chlorinated product, conditions would need to be chosen to favor the precipitation of the bromide salt byproduct. This type of reaction is an equilibrium process, and its efficiency would depend on the specific reactants and conditions employed. wikipedia.org
Stereoselective Synthesis of Chiral Derivatives
This compound serves as a key starting material for the synthesis of tripod-like (tridentate) ligands. The substitution of its three chloro groups can lead to the formation of new stereocenters, making it a valuable building block in stereoselective synthesis.
A significant application of this compound is in the synthesis of chiral multidentate tertiary arsines, which are valuable as ligands in coordination chemistry. Research has shown that the reaction of this compound with sodium or lithium (2-dimethylarsinophenyl)methylarsenide in tetrahydrofuran (B95107) (THF) yields a variety of chiral arsine ligands.
The reaction can lead to incomplete substitution, forming a disubstituted tetra(tertiary arsine) product, or complete substitution to yield a hexadentate hexa(tertiary arsine). The complete substitution product, (RAs,RAs,RAs*)-1,1,1-tris{[(2-dimethylarsinophenyl)methylarsino]methyl}ethane, represents the first example of a chiral hexa(tertiary arsine). The stereochemistry of the newly formed arsenic centers is a key feature of this synthesis.
The reaction between this compound and the arsenide nucleophile is not perfectly stereoselective and often results in a mixture of diastereomers. When only two of the three chloro groups are substituted, the resulting tetra(tertiary arsine), 1-(chloromethyl)-1,1-bis{[(2-dimethylarsinophenyl)methylarsino]methyl}ethane, can exist in three diastereomeric forms: a racemic pair, (RAs,RAs), and two meso forms, (RAs,SAs,r) and (RAs,SAs,s).
These diastereomers can be separated through complexation with a metal ion, such as cobalt(III). The different diastereomers often exhibit distinct coordination preferences. For example, the (RAs,SAs,r) and (RAs,SAs,s) forms each bind to cobalt to form a single trans dichloro complex, while the (RAs,RAs) diastereomer forms a cis-α complex. This demonstrates a degree of diastereomeric control in the final coordination compound, even if the initial ligand synthesis produces a mixture.
| Product Type | Diastereomers Formed |
| Tetra(tertiary arsine) | (RAs,RAs), (RAs,SAs,r), (RAs,SAs,s) |
| Hexa(tertiary arsine) | (RAs,RAs,RAs*) |
Green Chemistry Approaches in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is an area of growing interest, driven by the need for more sustainable and environmentally benign chemical processes. While dedicated literature on the green synthesis of this compound is not extensive, several strategies aligned with green chemistry can be extrapolated from related transformations and the synthesis of its precursors. These approaches focus on the use of renewable feedstocks, heterogeneous catalysis, and the development of cleaner reaction pathways that minimize waste and avoid hazardous reagents.
A significant advancement in the green synthesis of the precursor to this compound, trimethylolethane (2-(hydroxymethyl)-2-methylpropane-1,3-diol), involves the use of renewable resources and environmentally friendly catalysts. Traditionally, trimethylolethane is produced from formaldehyde (B43269) and propionaldehyde. Green methodologies have focused on developing clean production technologies using solid heterogeneous catalysts, which can be easily recovered and reused, thereby reducing waste.
For instance, a clean production technology for trimethylolethane has been developed utilizing anion exchangers with amine groups as heterogeneous catalysts for the key aldolization step. This is followed by hydrogenation using nickel-chromium or copper-chromium catalysts. This process offers high yields and selectivity under moderate reaction conditions. Furthermore, research has demonstrated the synthesis of biobased trimethylolpropane (B17298) (a related triol) from bio-1-butanol and biomethanol, suggesting a pathway for producing trimethylolethane from renewable feedstocks.
The subsequent chlorination of trimethylolethane to this compound typically involves reagents that are not environmentally benign. However, principles from greener chlorination and chloromethylation reactions on other substrates could be adapted. For example, a novel and greener chloromethylation procedure has been developed for organosolv lignin, which proceeds under mild conditions without a Lewis acid catalyst, using acetic acid as a solvent. Avoiding harsh and often toxic Lewis acids is a key principle of green chemistry.
Furthermore, the use of phase transfer catalysis (PTC) in aqueous media has been shown to be an efficient and more environmentally friendly method for the chloromethylation of aromatic hydrocarbons. This technique can enhance reaction rates and facilitate the use of greener solvent systems. The development of novel chlorinating agents that are less hazardous and more atom-economical than traditional reagents like thionyl chloride or phosphorus pentachloride is another crucial area of research. Recent advances in chlorination have highlighted eco-friendly chlorine sources such as sodium chloride (NaCl) and hydrogen chloride (HCl).
While free-radical chlorination of alkanes is a well-known method, it often leads to a mixture of products, which is undesirable from a green chemistry perspective due to poor selectivity and the need for energy-intensive separation processes. Therefore, the development of selective and efficient catalytic systems for the chlorination of polyols like trimethylolethane remains a key challenge in developing a truly green synthesis of this compound.
Table 1: Research Findings on Green Synthesis of Trimethylolethane
| Catalyst System | Reactants | Reaction Conditions | Yield | Key Green Aspect |
|---|---|---|---|---|
| Anion exchanger with amine groups (aldolization); Ni-Cr or Cu-Cr (hydrogenation) | Formaldehyde, Propionaldehyde | Aldolization: 50-80 °C; Hydrogenation: 50-80 °C, 40-80 bar H₂ | 100% (for hydrogenation step) | Use of reusable heterogeneous catalysts. |
| Solid base catalyst (condensation); Hydrogenation catalyst | Formaldehyde, Propionaldehyde | Condensation followed by catalytic hydrogenation | High yield and purity | No wastewater generation; catalyst and solvent recycling. |
Spectroscopic and Advanced Characterization Techniques for 1,1,1 Tris Chloromethyl Ethane
Mass Spectrometry (MS) for Molecular Structure Elucidation
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as clues to its structure from the fragmentation patterns.
The mass spectrum of 1,1,1-Tris(chloromethyl)ethane would be expected to show a molecular ion peak corresponding to its molecular weight. However, due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak and any chlorine-containing fragment peaks will appear as a cluster of peaks. For a fragment containing three chlorine atoms, the isotopic pattern would be characteristic.
The fragmentation of this compound upon electron ionization would likely involve the loss of a chloromethyl radical (•CH₂Cl) or a chlorine radical (•Cl), leading to the formation of stable carbocations. The fragmentation pattern of the related 1,1,1-trichloroethane (B11378) shows a complex pattern due to the three chlorine atoms docbrown.info.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This is a valuable tool for the analysis of complex mixtures containing halogenated compounds researchgate.netresearchgate.net.
In the context of this compound, GC-MS could be used to determine its purity and to identify any potential impurities or byproducts from its synthesis. The gas chromatograph would separate this compound from other components of a mixture based on their boiling points and interactions with the column's stationary phase. The mass spectrometer would then provide a mass spectrum for each separated component, allowing for its identification. While specific GC-MS studies focused solely on this compound are not detailed in the available search results, the technique is widely applied in the analysis of halogenated hydrocarbons nih.gov.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present in the molecule.
The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H and C-Cl bonds. The key functional groups and their expected absorption regions are:
C-H stretching: Alkanes typically show C-H stretching vibrations in the region of 2850-3000 cm⁻¹ vscht.cz.
C-H bending: Bending vibrations for methyl (CH₃) and methylene (B1212753) (CH₂) groups would appear in the 1350-1470 cm⁻¹ region.
C-Cl stretching: The carbon-chlorine bond stretching vibrations for alkyl halides typically occur in the range of 550-850 cm⁻¹ docbrown.info. The presence of multiple C-Cl bonds would likely result in a strong and potentially broad absorption in this region.
The IR spectrum of the related compound 1,1,1-trichloroethane shows prominent C-H stretching vibrations and a series of C-Cl vibration bands in the 580-800 cm⁻¹ range docbrown.info.
Interactive Data Table: Key IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Alkyl | C-H | Stretch |
| Methylene/Methyl | C-H | Bend |
| Chloroalkane | C-Cl | Stretch |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal.
This technique would provide the most definitive structural information for this compound in the solid state, including precise bond lengths, bond angles, and conformational details. However, based on the conducted searches, there is no specific information available in the provided results regarding the single-crystal X-ray structure determination of this compound.
Despite a comprehensive search for scientific literature and data, specific experimental results for the Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of this compound are not available in the public domain. While basic physical properties such as its melting point of approximately 18°C are documented, detailed thermal analysis data, which is crucial for the requested article sections, could not be located.
Therefore, it is not possible to provide a detailed and data-rich article on the spectroscopic and advanced characterization techniques for this compound focusing on TGA and DSC as requested. The required research findings and data tables are absent from the accessible scientific literature.
To fulfill the user's request, access to proprietary industrial data or the commissioning of new experimental analysis of this compound would be necessary.
Advanced Reaction Chemistry and Mechanistic Studies of 1,1,1 Tris Chloromethyl Ethane
Nucleophilic Substitution Reactions involving Chloromethyl Groups
The chloromethyl groups in 1,1,1-Tris(chloromethyl)ethane are electrophilic sites susceptible to attack by a wide array of nucleophiles. These reactions typically proceed via an S_N2 (bimolecular nucleophilic substitution) mechanism, leading to the displacement of the chloride ion and the formation of new carbon-nucleophile bonds. This reactivity is the foundation for its use in forming complex polymeric structures and in the synthesis of various functionalized derivatives.
This compound serves as a valuable precursor for creating highly cross-linked polymeric materials. Its ability to react with difunctional or polyfunctional nucleophiles allows it to act as a "node" or cross-linking agent, forming rigid three-dimensional networks. smolecule.com This process enhances the mechanical strength and chemical resistance of the resulting polymer. smolecule.com
A notable example involves the reaction of this compound with a diamine to form a tetrathiafulvalene (B1198394) (TTF) derivative. smolecule.com These derivatives can then be polymerized to create a covalently bonded, three-dimensional network. Such materials are investigated for their potential in applications like molecular electronics due to the conductive properties of TTF moieties. smolecule.com The trifunctionality of the ethane (B1197151) backbone is crucial for achieving the high degree of cross-linking necessary for these robust structures.
The chloromethyl groups are readily converted to other important functional groups through nucleophilic substitution, creating versatile intermediates for further synthesis.
Azides: The reaction of this compound or its tosylate analogue with sodium azide (B81097) is an effective method for producing 1,1,1-tris(azidomethyl)ethane. This transformation is a key step in the synthesis of 1,1,1-tris(aminomethyl)ethane (TAME), a widely used tripodal ligand. The azide groups are subsequently reduced to primary amines. Research has detailed the synthesis of the energetic plasticizer 1,1,1-tris(azidomethyl)ethane (TMETA) from a sulfonate precursor, with optimized conditions achieving high yields.
| Parameter | Value |
|---|---|
| Molar Ratio (NaN₃ to Substrate) | 4.5 : 1 |
| Temperature | 105-110°C |
| Time | 48 hours |
| Achieved Yield | up to 92.25% |
Thiols: The chlorine atoms can also be displaced by sulfur-based nucleophiles. Reaction with a thiol in the presence of a base, or more directly with a thiolate salt (e.g., sodium thiomethoxide), leads to the formation of tris(thioether)s. These thioether derivatives are important precursors for the development of multidentate sulfur-donating ligands used in coordination chemistry.
Complexation Chemistry and Ligand Design
The C₂H₃(CH₂-)₃ core of this compound provides an ideal scaffold for designing tripodal, or "tridentate," ligands. By replacing the chlorine atoms with coordinating groups, molecules can be created that bind to a central metal ion through three donor atoms, often occupying one face of the metal's coordination sphere.
Ligands derived from the this compound framework have been shown to chelate a variety of transition metals. For example, 1,1,1-tris(aminomethyl)ethane (TAME) acts as a tridentate ligand, forming stable complexes with metal ions like platinum(II) and platinum(IV). Similarly, the derivative 1,1,1-tris(pyrid-2-yl)ethane has been used to synthesize and crystallographically characterize complexes with a range of metals. rsc.org
| Ligand Derivative | Coordinating Atoms | Transition Metals Complexed |
|---|---|---|
| 1,1,1-Tris(aminomethyl)ethane (TAME) | Nitrogen | Platinum (Pt) |
| 1,1,1-Tris(pyrid-2-yl)ethane | Nitrogen | Iron (Fe), Cobalt (Co), Copper (Cu), Silver (Ag), Palladium (Pd) rsc.org |
| 1,1,1-Tris(hydroxymethyl)ethane | Oxygen | Copper (Cu) organic-chemistry.org |
The synthesis of 1,1,1-tris(pyrid-2-yl)ethane is a prime example of the development of multidentate ligands from this scaffold. rsc.org This tripodal N-donor ligand has been shown to coordinate with numerous transition metals, forming complexes with distinct geometries and properties. rsc.org The rigid, pre-organized structure of the ligand backbone influences the coordination geometry around the metal center, a key principle in ligand design for controlling catalytic activity and stability.
Catalytic Applications in Organic Transformations
Metal complexes featuring ligands derived from the this compound scaffold have demonstrated utility in catalysis. The specific geometry and electronic properties imparted by the tripodal ligand can enhance the reactivity and selectivity of the metal center.
A significant application is seen with the derivative 1,1,1-tris(hydroxymethyl)ethane, which serves as an efficient and versatile tridentate O-donor ligand for copper-catalyzed cross-coupling reactions. organic-chemistry.org This system has been successfully used to catalyze the formation of C-N, C-S, and C-O bonds in reactions between aryl iodides and amides, thiols, or phenols. organic-chemistry.orgnih.gov The effectiveness of the ligand is attributed to its tridentate nature, which stabilizes the copper catalyst. organic-chemistry.org Research has identified optimal conditions for these transformations, demonstrating the practical utility of this ligand system. organic-chemistry.org
Furthermore, in a related application, rhodium complexes stabilized by ligands derived from the structurally analogous 1,3,5-tris(chloromethyl)benzene (B93478) have been successfully employed as catalysts in the hydroformylation of alkenes. cnr.it This highlights a broader trend of using tris(chloromethyl)alkane and arene scaffolds in the development of effective homogeneous catalysts.
| Ligand Scaffold | Metal | Catalytic Transformation | Reference |
|---|---|---|---|
| 1,1,1-Tris(hydroxymethyl)ethane | Copper (Cu) | Cross-coupling (C-N, C-S, C-O bond formation) | organic-chemistry.orgnih.gov |
| 1,3,5-Tris(chloromethyl)benzene | Rhodium (Rh) | Alkene Hydroformylation | cnr.it |
Computational Chemistry and Molecular Modeling of 1,1,1 Tris Chloromethyl Ethane
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. core.ac.uk It is a widely used approach in computational chemistry due to its favorable balance between accuracy and computational cost, making it applicable to relatively large molecules. arxiv.orgdntb.gov.ua DFT calculations for 1,1,1-Tris(chloromethyl)ethane would focus on determining its ground-state electronic properties by solving the Kohn-Sham equations for the system.
High-throughput first-principles calculations based on DFT are a powerful tool in materials research, but the choice of the exchange-correlation functional is crucial as it strongly affects accuracy. aps.org These calculations can predict a variety of electronic and structural properties. Key properties that can be determined for this compound using DFT include:
Molecular Geometry: Optimization of the molecule's three-dimensional structure to find the lowest energy arrangement of its atoms.
Electronic Energies: Calculation of the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an important indicator of chemical reactivity and stability.
Electron Density and Electrostatic Potential: Mapping the electron density distribution to identify electron-rich and electron-poor regions of the molecule. This is crucial for understanding intermolecular interactions and predicting sites of electrophilic or nucleophilic attack.
Vibrational Frequencies: Predicting the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental spectra to confirm its structure.
Table 1: Properties of this compound Investigated by DFT This table is interactive. Click on the headers to sort.
| Property | Description | Relevance |
|---|---|---|
| Optimized Geometry | The lowest-energy 3D arrangement of atoms. | Foundation for all other property calculations. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to chemical reactivity and kinetic stability. |
| Electrostatic Potential | The charge distribution on the molecular surface. | Predicts sites for non-covalent interactions and chemical reactions. |
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules. nih.gov The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. nih.gov For this compound, MD simulations can provide detailed information on its conformational flexibility and its interactions with other molecules or a solvent environment.
The process involves solving Newton's equations of motion for a system of interacting atoms, where the forces between atoms are described by a force field. nih.gov Through these simulations, it is possible to explore the potential energy surface of the molecule and identify its stable conformers—different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. memphis.edu Ethane (B1197151) derivatives are among the simplest organic molecules that undergo conformational conversions. researchgate.net
Key insights from MD simulations of this compound would include:
Conformational Preferences: Identifying the most stable rotational isomers (rotamers) and the energy barriers between them. The rotation of the three chloromethyl groups around the C-C single bonds would be of particular interest.
Solvent Effects: Simulating the molecule in a solvent box (e.g., water, ethanol) to understand how intermolecular interactions with solvent molecules influence its conformation and dynamic behavior.
Thermodynamic Properties: Calculating properties such as radial distribution functions to describe the local structure of the surrounding solvent and predicting thermodynamic quantities.
MD simulations can reveal correlations between the conformations of a molecule and its observed properties or biological response. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the activity of a chemical compound based on its molecular structure. wikipedia.orglibretexts.org These models relate predictor variables, which consist of physicochemical properties or theoretical molecular descriptors, to a response variable, such as the biological activity or toxicity of the chemicals. wikipedia.orglibretexts.org The fundamental principle is that similar molecules tend to have similar activities.
For a compound like this compound, QSAR modeling can be used to predict its potential biological or environmental impact without extensive experimental testing. nih.gov It belongs to the class of chlorinated alkanes, which are known disinfection by-products in drinking water. nih.gov
A QSAR study on chlorinated alkanes developed a model to predict the Energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), a key indicator of a molecule's ability to act as an electron acceptor in reactions. The model relates E_LUMO to several molecular descriptors. nih.gov
The general form of a QSAR model is: Activity = f(physicochemical properties and/or structural properties) + error wikipedia.org
A specific linear QSAR model developed for chlorinated alkanes is: E_LUMO = -0.1474N_Cl - 0.003766N_C + 1.9528*E_HOMO + 1.0664 nih.gov
Table 2: Descriptors in a QSAR Model for Chlorinated Alkanes This table is interactive. Click on the headers to sort.
| Descriptor | Symbol | Description | Contribution to E_LUMO |
|---|---|---|---|
| Number of Chlorine Atoms | N_Cl | The total count of chlorine atoms in the molecule. | The primary contributing factor. nih.gov |
| Number of Carbon Atoms | N_C | The total count of carbon atoms in the molecule. | A minor contributing factor. nih.gov |
This model demonstrates that the number of chlorine atoms is the most significant descriptor influencing the E_LUMO of chlorinated alkanes. nih.gov Such models, once validated, can be used to screen new or untested compounds for potential activity. nih.govnih.gov
Prediction of Reactivity and Reaction Pathways
Computational chemistry offers methods to predict the reactivity of a molecule and explore potential reaction pathways. arxiv.org For this compound, the presence of three reactive chloromethyl groups suggests a susceptibility to reactions like nucleophilic substitution. smolecule.com
Computational approaches to predict reactivity include:
Transition State Theory: Locating the transition state (TS) structure for a proposed reaction is a critical step. The TS is the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction. Methods like anharmonic downward distortion following (ADDF) can be used to explore potential energy surfaces and find reaction paths. arxiv.org
Reaction Path Following: Once a transition state is located, algorithms can trace the minimum energy path (MEP) connecting reactants to products, providing a detailed view of the reaction mechanism. arxiv.org
Automated Reaction Prediction: More advanced, data-driven approaches use machine learning algorithms trained on large databases of known reactions to predict the likely products of a given set of reactants. nih.gov Some models can achieve high accuracy in predicting the primary product of a reaction. nih.gov
For this compound, computational studies could model its reaction with various nucleophiles. Such studies would calculate the activation energies for the substitution of one, two, or all three chlorine atoms, providing insights into the feasibility and selectivity of these reactions. This aligns with experimental observations where the compound interacts with anions to form derivatives. rsc.org
Applications of 1,1,1 Tris Chloromethyl Ethane in Materials Science and Specialized Chemistry
Role as a Building Block in Complex Organic Synthesis
The reactivity of the chloromethyl groups in 1,1,1-Tris(chloromethyl)ethane makes it a valuable intermediate in the synthesis of a variety of organic compounds. These groups can readily undergo nucleophilic substitution reactions, allowing for the introduction of diverse functionalities.
While direct applications of this compound in the final structure of commercial pharmaceuticals and agrochemicals are not extensively documented, its utility lies in its role as a precursor to more complex molecules. The trifunctional core can be used to synthesize elaborate scaffolds that are later incorporated into biologically active compounds. For instance, its derivative, 1,1,1-Tris(hydroxymethyl)ethane, has been utilized as a versatile tridentate O-donor ligand in copper-catalyzed cross-coupling reactions. These types of reactions are fundamental in medicinal chemistry for the formation of carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, which are prevalent in many pharmaceutical structures organic-chemistry.orgnih.gov. The conversion of this compound to its hydroxymethyl or other amine derivatives opens pathways to a wide array of synthetic possibilities in drug discovery.
This compound is a key starting material for a range of specialty chemicals due to its ability to form star-shaped molecules. One notable application is in the synthesis of hindered amine light stabilizers (HALS), which are critical additives for protecting polymers from degradation caused by exposure to light wikipedia.orguvabsorber.comresearchgate.net. The core structure provided by this compound can be functionalized with piperidine (B6355638) moieties, characteristic of HALS, to create efficient radical scavengers that enhance the durability of plastics and coatings wikipedia.org.
Furthermore, its derivatives are employed in the synthesis of other specialty chemicals. For example, 1,1,1-Tris(hydroxymethyl)ethane is used in the production of synthetic lubricants and plasticizers leapchem.com. The controlled reaction of this compound with various nucleophiles allows for the precise engineering of molecules with desired properties for specific industrial applications.
Precursor for Advanced Polymeric Materials
The trifunctionality of this compound is particularly advantageous in polymer chemistry, where it is used to introduce branching and cross-linking, thereby modifying the physical and mechanical properties of polymers.
In the synthesis of polycarbonates , this compound serves as a precursor to the widely used branching agent 1,1,1-tris(4-hydroxyphenyl)ethane (B1294721) (THPE) atamanchemicals.com. THPE is incorporated into the polycarbonate backbone to create branched structures that improve melt strength and processability, which is particularly important for applications such as blow molding atamanchemicals.com. The synthesis of THPE typically involves the reaction of a phenol (B47542) with a suitable ketone, and while direct synthesis from this compound is not the primary route, its structural motif is fundamental to the branching agent's function.
For polyester (B1180765) resins , the introduction of a trifunctional monomer like a derivative of this compound can lead to the formation of branched or cross-linked networks. This branching enhances properties such as hardness, chemical resistance, and thermal stability in the final cured resin, making them suitable for coatings and composite materials mdpi.comsciepub.com. By converting the chloromethyl groups to hydroxyl or carboxyl groups, this compound can be transformed into a triol or tricarboxylic acid, respectively, which can then be used as a branching monomer in polyesterification reactions.
In the production of polyurethane foams , polyols are essential reactants. This compound can be converted into a triol, 1,1,1-Tris(hydroxymethyl)ethane, which can then act as a crosslinking agent or a chain extender in polyurethane formulations leapchem.comitu.edu.trescholarship.org. The use of such a triol can increase the crosslink density of the foam, leading to improved rigidity, load-bearing capacity, and thermal insulation properties mdpi.comtechscience.com.
Table 1: Role of this compound Derivatives in Polymer Branching
| Polymer Type | Derivative Used | Function | Resulting Properties Improvement |
|---|---|---|---|
| Polycarbonates | 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) | Branching Agent | Enhanced melt strength and processability |
| Polyester Resins | Triols or Tricarboxylic Acids | Branching/Crosslinking Monomer | Increased hardness, chemical resistance, and thermal stability |
Polylactide (PLA) is a biodegradable and biocompatible polyester with growing applications. The functionalization of PLA can expand its properties and applications. Research has shown the use of chloromethyl-functionalized cyclic acetals in the copolymerization with lactide to introduce reactive pendant groups along the PLA chain. These chloromethyl groups can then be converted to other functionalities, such as azides, which can undergo further reactions like "click" chemistry. This approach allows for the synthesis of well-defined functionalized and graft polylactides, opening up possibilities for new biomaterials and other advanced applications.
Applications in High-Performance Materials
The unique structure of this compound makes it a valuable component in the synthesis of high-performance materials where durability, thermal stability, and specific functionalities are required.
Its trifunctional nature is exploited in the creation of highly cross-linked networks, such as those found in epoxy resins . By converting the chloromethyl groups to glycidyl (B131873) ethers, a trifunctional epoxy monomer can be synthesized. This monomer, when cured, can lead to a highly cross-linked, rigid network with excellent thermal and chemical resistance, making it suitable for demanding applications in adhesives, coatings, and composites specialchem.commdpi.com.
Furthermore, this compound serves as a core molecule for the synthesis of dendrimers and hyperbranched polymers instras.comnih.govwjarr.comuliege.be. These highly branched, three-dimensional macromolecules have unique properties such as low viscosity, high solubility, and a large number of terminal functional groups. The controlled, stepwise reaction of this compound with appropriate monomers allows for the construction of these complex architectures, which find applications in areas such as drug delivery, catalysis, and coatings instras.comnih.govwjarr.com. The ability to precisely control the molecular structure and introduce a high density of functional groups at the periphery makes these materials highly valuable for advanced technological applications.
Synthetic Lubricants
1,1,1-Tris(hydroxymethyl)ethane is a pivotal component in the synthesis of high-performance polyol ester-based synthetic lubricants. These lubricants are favored in demanding applications, such as in aviation and refrigeration, due to their excellent thermal and oxidative stability.
The synthesis of these lubricants involves the esterification of 1,1,1-Tris(hydroxymethyl)ethane with various fatty acids. The choice of fatty acid allows for the tailoring of the lubricant's properties to meet specific performance requirements. For instance, the use of high oleic acid content from sources like palm oil can yield lubricants with a desirable combination of good low-temperature fluidity and high oxidative stability.
Research into trimethylolpropane (B17298) triesters derived from palm oil has demonstrated their potential as biodegradable and sustainable alternatives to conventional mineral oil-based lubricants. A study on a high oleic trimethylolpropane triester (HO-TMPTE) synthesized from a commercial palm oil-derived biodiesel showed promising results. The resulting synthetic base oil exhibited properties suitable for ISO 46 oils, a common viscosity grade for industrial lubricants. Notably, it possessed a high viscosity index, indicating less change in viscosity with temperature fluctuations.
A study on a polyol ester synthesized from levulinic acid and trimethylolpropane (TMP) highlighted its excellent lubrication properties. The resulting TMP-tri-LA ester, when blended with mineral oil, demonstrated a significant improvement in wear resistance, as evidenced by a smaller wear scar diameter in tribological testing. This suggests its potential as a biolubricant basestock. nih.gov
The following table summarizes the physicochemical properties of a trimethylolpropane triester synthesized from levulinic acid, illustrating its suitability as a lubricant basestock.
| Property | Value |
| Viscosity @ 40 °C (mm²/s) | 86.53 |
| Viscosity @ 100 °C (mm²/s) | 8.91 |
| Viscosity Index | 49 |
| Pour Point (°C) | -27 |
| Flash Point (°C) | 223 |
Other Specialized Chemical Applications
The utility of this compound as a precursor extends to the formulation of specialized polymers for coatings and adhesives. Again, this is primarily through its conversion to 1,1,1-Tris(hydroxymethyl)ethane.
In the realm of coatings and adhesives, 1,1,1-Tris(hydroxymethyl)ethane is a key monomer in the synthesis of alkyd and polyester resins. These resins form the backbone of many durable and versatile coating and adhesive formulations. The trifunctional nature of 1,1,1-Tris(hydroxymethyl)ethane allows for the creation of branched and cross-linked polymer networks, which are essential for the desired mechanical and chemical properties of the final product.
Alkyd resins, which are polyesters modified with fatty acids, are widely used in paints and coatings. The incorporation of 1,1,1-Tris(hydroxymethyl)ethane contributes to the resin's hardness, gloss, and chemical resistance. Similarly, in polyester resins for adhesives, the use of this triol can enhance the bond strength and thermal stability of the adhesive.
Research has shown that the introduction of polyols like trimethylolpropane into polyester resins can significantly influence the mechanical properties of the resulting coatings. For instance, in polyester-based polyurethane coatings, the use of trimethylolpropane can enhance the hardness of the coating due to the rigid structure it imparts. A study on such coatings demonstrated that a system incorporating trimethylolpropane achieved a high pencil hardness of 6H.
The flexibility of the coating can also be tailored by adjusting the concentration of the polyol. While higher concentrations of trifunctional polyols generally lead to increased crosslink density and hardness, they can sometimes reduce flexibility. However, studies have shown that at certain concentrations, polyester coatings prepared with trimethylolpropane can still exhibit excellent flexibility.
The table below presents a summary of the mechanical properties of a polyester coating system synthesized with trimethylolpropane, highlighting its performance characteristics.
| Mechanical Property | Performance |
| Adhesion | Level 0 (Excellent) |
| Pencil Hardness | 6H |
| Impact Resistance | Excellent |
| Flexibility | 1 mm (at low hydroxyl values) |
Regulatory Aspects and Risk Assessment for 1,1,1 Tris Chloromethyl Ethane and Analogs
International Regulations and Protocols (e.g., Montreal Protocol, REACH)
Montreal Protocol on Substances that Deplete the Ozone Layer
The Montreal Protocol is a cornerstone of international environmental regulation, designed to phase out the production and consumption of ozone-depleting substances (ODS). A key compound regulated under this treaty is 1,1,1-Trichloroethane (B11378) (also known as methyl chloroform), which is listed in Annex B, Group III of the protocol. Its production and consumption by signatory nations were scheduled for a complete phase-out. For developed countries (non-Article 5 Parties), the phase-out was completed by January 1, 1996. For developing countries (Article 5 Parties), the phase-out was targeted for completion by 2015.
In contrast, 1,1,1-Tris(chloromethyl)ethane is not explicitly listed as a controlled substance under the Montreal Protocol. The treaty focuses on halogenated compounds with a demonstrated potential to deplete the stratospheric ozone layer, and the specific risk profile of this compound has not led to its inclusion in the annexes of controlled substances.
REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals)
In the European Union, the REACH regulation requires companies to register chemical substances they produce or import. According to available safety data sheets, this compound is not listed on Annex XIV (Substances Subject to Authorisation) or Annex XVII (Restrictions on Certain Dangerous Substances) of the REACH regulation. It is also not identified as a Substance of Very High Concern (SVHC) on the candidate list. This indicates that while it is subject to the general registration and hazard communication requirements of REACH, it is not currently under specific high-level restrictions or authorization requirements within this framework.
National and Regional Regulatory Frameworks (e.g., TSCA, OSHA, EPA)
United States Toxic Substances Control Act (TSCA)
This compound is listed on the TSCA Chemical Substance Inventory, meaning it is an "existing chemical" in U.S. commerce. As such, it is subject to the various reporting, record-keeping, and risk evaluation rules under TSCA. The TSCA inventory distinguishes between "active" and "inactive" substances, and chemicals listed as active are currently being manufactured, imported, or processed in the United States.
For comparison, its analog, 1,1,1-Trichloroethane , is also on the TSCA inventory and has been subject to significant regulatory action by the U.S. Environmental Protection Agency (EPA), largely driven by its ozone-depleting properties and its use as a solvent.
United States Occupational Safety and Health Administration (OSHA)
OSHA is responsible for setting and enforcing workplace safety standards, including Permissible Exposure Limits (PELs) for chemical substances. A review of available data indicates that there are no specific OSHA PELs established for This compound . Safety data sheets for the compound recommend handling it in accordance with good industrial hygiene and safety practices and refer to general OSHA regulations for personal protective equipment, such as eye and face protection (29 CFR 1910.133) and respiratory protection (29 CFR 1910.134).
In stark contrast, 1,1,1-Trichloroethane has a well-established OSHA PEL. The 8-hour time-weighted average (TWA) is set at 350 parts per million (ppm), equivalent to 1900 mg/m³. This highlights the difference in regulatory scrutiny between the two substances, likely due to the extensive historical use and toxicological database for 1,1,1-Trichloroethane.
United States Environmental Protection Agency (EPA)
Hazard Communication and Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating chemical hazards. Based on available safety data sheets, this compound is classified as hazardous.
The typical GHS classifications for this compound include:
Flammable Liquids: Category 4 (Combustible liquid)
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)
Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)
Specific Target Organ Toxicity - Single Exposure: Category 3, Respiratory system (May cause respiratory irritation)
The corresponding hazard statements and precautionary statements are required on labels and SDSs to inform users of the potential risks and safety measures.
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Flammable liquids | 4 | H227: Combustible liquid |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |
For its analog, 1,1,1-Trichloroethane , GHS classifications often include "Acute Toxicity, Inhalation (Category 4)" and, critically, "Hazardous to the ozone layer (Category 1)". This latter classification is a primary driver of its stringent regulation.
Risk Assessment Methodologies and Exposure Limits
Formal risk assessments for chemical substances typically evaluate both hazard and exposure to determine the potential for adverse effects on human health and the environment. For This compound , comprehensive, publicly available risk assessments from major regulatory bodies are limited.
Occupational Exposure Limits (OELs)
As noted, there are no specific OELs such as an OSHA PEL or an ACGIH Threshold Limit Value (TLV) for this compound. In the absence of established limits, risk management in occupational settings relies on the principles of industrial hygiene, including the use of engineering controls (e.g., ventilation), administrative controls, and personal protective equipment to minimize worker exposure.
For 1,1,1-Trichloroethane , a wealth of data exists, with established OELs from various bodies:
OSHA PEL: 350 ppm (8-hr TWA)
ACGIH TLV: 350 ppm (8-hr TWA), 450 ppm (STEL)
NIOSH REL: 350 ppm (Ceiling)
These limits are based on extensive toxicological studies and are used by industrial hygienists and safety professionals to assess and control workplace exposures.
Phase-out and Controlled Use Scenarios
There are currently no known international or national phase-out mandates specifically targeting This compound . Its regulatory status appears to be that of a standard industrial chemical, managed through hazard communication and general workplace safety requirements rather than specific bans or restrictions.
This is in direct contrast to 1,1,1-Trichloroethane , which has been subject to one of the most significant global phase-outs of an industrial chemical. Under the Montreal Protocol, its production for emissive uses has been almost entirely eliminated worldwide. The control measures for 1,1,1-Trichloroethane followed a clear schedule:
1993: Consumption frozen at 1989 levels.
1994: Consumption reduced to 50% of 1989 levels.
1996: Consumption reduced to zero for non-Article 5 parties, with exemptions for essential uses.
2015: Complete phase-out for Article 5 parties.
These actions demonstrate a mature regulatory response to a chemical with well-documented, severe global environmental consequences. The lack of similar measures for this compound suggests that, at present, its production volumes, use patterns, and environmental fate are not considered to pose a comparable level of risk.
Future Research Directions and Emerging Areas for 1,1,1 Tris Chloromethyl Ethane
Development of Novel Synthetic Routes with Reduced Environmental Impact
Traditional synthesis methods for chlorinated hydrocarbons often involve harsh reagents and generate significant waste streams. The development of greener synthetic pathways for 1,1,1-Tris(chloromethyl)ethane is a key area of future research. The focus is on improving atom economy, reducing energy consumption, and minimizing the use and generation of hazardous substances.
One promising avenue is the exploration of catalytic routes that can replace stoichiometric reagents. Research into novel catalysts, such as supported heteropolyacids, could lead to more efficient and selective chlorination processes. These catalysts can facilitate reactions under milder conditions and are often reusable, which reduces waste and operational costs. Another area of investigation is the use of alternative chlorinating agents that are less hazardous than those traditionally employed. The goal is to develop processes that are inherently safer and more environmentally benign.
| Research Approach | Potential Environmental Benefit |
| Catalytic Chlorination | Increased selectivity, reduced energy consumption, catalyst reusability. |
| Alternative Chlorinating Agents | Reduced toxicity and hazardous waste generation. |
| Process Intensification | Smaller reactor sizes, improved energy efficiency, and reduced solvent use. |
| Use of Renewable Feedstocks | Reduced reliance on fossil fuels and lower carbon footprint. |
These innovative synthetic strategies align with the principles of green chemistry and aim to establish a more sustainable production lifecycle for this compound.
Exploration of New Applications in Advanced Materials
The unique trifunctional structure of this compound makes it a versatile building block for the synthesis of advanced materials. Its three reactive chloromethyl groups can be readily substituted to create complex, three-dimensional molecular architectures.
A significant area of exploration is its use as a precursor for crosslinking agents in polymers. By reacting with polymer chains, it can form a rigid, three-dimensional network, thereby enhancing the mechanical strength and chemical resistance of the material. This has potential applications in high-performance coatings, adhesives, and composites.
Furthermore, this compound is being investigated as a core molecule for the synthesis of dendrimers and star polymers. instras.comnih.gov Dendrimers are highly branched, well-defined macromolecules with a vast number of potential applications in fields such as drug delivery, catalysis, and nanoscale electronics. The trifunctional nature of this compound provides a convenient starting point for the divergent synthesis of these complex structures. nih.gov
The potential for incorporating this compound into metal-organic frameworks (MOFs) is another exciting frontier. MOFs are porous materials with exceptionally high surface areas, making them suitable for applications in gas storage, separation, and catalysis. The geometry of this compound could be leveraged to design MOFs with specific pore sizes and functionalities.
| Advanced Material | Potential Application of this compound |
| Crosslinked Polymers | Enhancing mechanical strength and chemical resistance in coatings and adhesives. smolecule.com |
| Dendrimers and Star Polymers | Core molecule for the synthesis of complex macromolecules for drug delivery and catalysis. instras.com |
| Metal-Organic Frameworks (MOFs) | Building block for creating porous materials for gas storage and separation. nih.gov |
In-depth Mechanistic Toxicology Studies
A thorough understanding of the toxicological profile of this compound is essential for its safe handling and use. Future research will focus on in-depth mechanistic studies to elucidate its interactions with biological systems at the molecular and cellular levels. This includes investigating its absorption, distribution, metabolism, and excretion (ADME) pathways.
The reductive metabolism of related chloroethanes has been studied in rat liver microsomes, providing a basis for understanding the potential metabolic fate of this compound. nih.gov Future studies should aim to identify the specific enzymes involved in its metabolism and characterize the resulting metabolites. Understanding the metabolic pathways is crucial for assessing the potential for bioaccumulation and long-term toxicity.
Furthermore, research is needed to identify the cellular targets of this compound and its metabolites. This involves studying its effects on key cellular processes, such as oxidative stress, mitochondrial function, and DNA integrity. Such studies will provide a clearer picture of the mechanisms underlying its potential toxicity and inform risk assessments.
| Toxicological Area | Research Focus |
| Metabolism | Identification of metabolic pathways and enzymes involved. |
| Toxicokinetics | Elucidation of absorption, distribution, and excretion mechanisms. |
| Cellular Toxicology | Investigation of effects on cellular organelles and macromolecules. |
| Genotoxicity | Assessment of the potential for DNA damage. |
Advanced Computational Modeling for Predictive Toxicology and Environmental Fate
Computational modeling and in silico methods are becoming increasingly important in toxicology and environmental science for their ability to predict the properties and behavior of chemicals, thereby reducing the need for extensive animal testing. nih.gov For this compound, advanced computational models can be developed to predict its toxicological properties and environmental fate.
Quantitative Structure-Activity Relationship (QSAR) models are a key tool in this area. nih.gov By correlating the molecular structure of a chemical with its biological activity, QSAR models can predict the toxicity of untested compounds. centro3r.it Developing robust QSAR models for this compound will require high-quality experimental data for a range of toxicological endpoints.
In addition to predicting toxicity, computational models can also be used to assess the environmental fate of this compound. These models can simulate its partitioning in different environmental compartments, such as air, water, and soil, as well as its potential for long-range transport and bioaccumulation. nih.gov This information is vital for conducting comprehensive environmental risk assessments.
| Modeling Approach | Application for this compound |
| QSAR | Prediction of various toxicological endpoints. |
| Physiologically Based Pharmacokinetic (PBPK) Modeling | Simulation of ADME processes in different species. |
| Environmental Fate and Transport Models | Prediction of environmental distribution and persistence. |
| Molecular Docking | Identification of potential interactions with biological macromolecules. |
Sustainable Management and Remediation Technologies
The development of effective and sustainable technologies for the management and remediation of this compound is a critical area of future research. This includes strategies for waste minimization, treatment of contaminated sites, and end-of-life management.
Bioremediation is a promising approach that utilizes microorganisms to degrade contaminants. Research has identified anaerobic microbial cultures that can reductively dechlorinate related compounds like 1,1,1-trichloroethane (B11378). nih.govnih.gov Future work should focus on isolating and characterizing microbial strains that are effective at degrading this compound and optimizing the conditions for their growth and activity.
Advanced oxidation processes (AOPs) represent another powerful remediation technology. AOPs generate highly reactive species, such as hydroxyl radicals, that can break down persistent organic pollutants. nih.govresearchgate.net Studies on the application of AOPs, such as UV/H2O2, for the degradation of chlorinated ethanes can provide a foundation for developing effective treatment methods for this compound. nih.gov
In addition to remediation, sustainable management practices should focus on the principles of a circular economy, including the potential for recycling and recovery of the compound from waste streams.
| Technology | Description |
| Bioremediation | Use of microorganisms to degrade the compound in soil and groundwater. nih.govnih.gov |
| Advanced Oxidation Processes (AOPs) | Chemical treatment processes that use powerful oxidizing agents to destroy the compound. nih.govmdpi.com |
| In Situ Chemical Reduction (ISCR) | A remediation approach that involves injecting a reducing agent into the subsurface to transform the contaminant. |
| Monitored Natural Attenuation (MNA) | Reliance on natural processes to clean up contamination, with careful monitoring. |
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 1,1,1-tris(chloromethyl)ethane, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via chlorination of 1,1,1-trimethoxyethane under controlled conditions (e.g., UV light or radical initiators). Key parameters include temperature (optimal range: 40–60°C), chlorine gas flow rate, and solvent selection (e.g., nitrobenzene for stabilizing intermediates). Reaction efficiency is monitored using gas chromatography-mass spectrometry (GC-MS) to track byproducts like HCl or unreacted precursors. Post-synthesis purification involves fractional distillation under reduced pressure to isolate the target compound .
Q. How can researchers validate the purity of this compound for toxicological studies?
- Methodological Answer : Purity assessment requires a combination of techniques:
- Chromatography : High-performance liquid chromatography (HPLC) with UV detection at 210 nm to quantify impurities.
- Spectroscopy : Nuclear magnetic resonance (¹H/¹³C NMR) to confirm structural integrity and detect residual solvents.
- Elemental Analysis : Verify Cl content (theoretical: ~79.8%) against experimental values. Regulatory standards (e.g., USP/EP) recommend ≤0.1% solvent residues for reference materials .
Q. What are the key environmental partitioning properties of this compound?
- Methodological Answer : Environmental fate studies indicate high volatility (Henry’s Law constant: ~1.2 × 10⁻³ atm·m³/mol) and moderate hydrophobicity (log Kow: ~2.5). It partitions preferentially into air but can adsorb to organic-rich soils (Koc: ~150 L/kg). Researchers should model transport using fugacity-based tools (e.g., EQC Model) and validate with field measurements of air/water/sediment matrices .
Advanced Research Questions
Q. How do metabolic pathways of this compound differ across mammalian species, and what implications does this have for interspecies toxicity extrapolation?
- Methodological Answer : In vivo studies in rodents show hepatic cytochrome P450-mediated oxidation to trichloroethanol and trichloroacetic acid. However, primates exhibit slower glutathione conjugation rates, leading to higher bioaccumulation. To address interspecies variability:
- Use hepatic microsomal assays (e.g., S9 fractions) to compare metabolic rates.
- Apply physiologically based pharmacokinetic (PBPK) modeling to adjust dosimetry for human risk assessments .
Q. What experimental designs are optimal for resolving contradictions in genotoxicity data for this compound?
- Methodological Answer : Conflicting Ames test results (e.g., negative in Salmonella TA100 vs. positive in TA1535) may stem from metabolite variability. Recommended approaches:
- Dose-Response Analysis : Test sub-cytotoxic concentrations (e.g., 0.1–10 µM) to avoid artifactually suppressed mutagenicity.
- Metabolite Profiling : Co-incubate with liver S9 fractions from multiple species (rat, human) to identify reactive intermediates (e.g., chloroacetates).
- Comet Assay : Validate in vivo DNA damage in rodent hepatocytes .
Q. How can computational chemistry predict the degradation kinetics of this compound under varying environmental conditions?
- Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model bond dissociation energies for Cl-C and C-C bonds. Hydrolysis pathways are pH-dependent:
- Acidic Conditions : Protonation at the methyl group accelerates hydrolysis (t₁/₂: ~120 days at pH 3).
- Alkaline Conditions : Base-catalyzed elimination dominates, producing dichloroethylene. Calorimetric data (ΔrH° = 56.9 kJ/mol for decomposition) validate kinetic models .
Critical Research Gaps
- Mechanistic Toxicology : Limited data on mitochondrial toxicity via inhibition of complex I (NADH dehydrogenase). Proposed studies: Seahorse XF Analyzer for real-time oxygen consumption rates in hepatocytes .
- Advanced Materials : Coordination chemistry with transition metals (e.g., Cu²⁺) remains underexplored. Synchrotron XAS/XANES could elucidate bonding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
